N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide
Description
N'-[2-(1,3-Benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide is a chromenone derivative characterized by a benzodioxol moiety at position 2, a phenylmethoxy group at position 3, and a methoxypropanimidamide substituent at position 6. Chromenones (4-oxo-chromenes) are known for diverse pharmacological applications, including anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C27H24N2O6 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C27H24N2O6/c1-31-12-11-24(28)29-19-8-10-21-20(14-19)25(30)27(32-15-17-5-3-2-4-6-17)26(35-21)18-7-9-22-23(13-18)34-16-33-22/h2-10,13-14H,11-12,15-16H2,1H3,(H2,28,29) |
InChI Key |
AYEQHLXQKXCMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
Biological Activity
N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, which can be represented as follows:
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.44 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models.
- Antioxidant Properties : The compound has shown promise as an antioxidant, reducing oxidative stress markers in cellular models. This activity may be attributed to its ability to scavenge free radicals.
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic proteins and activation of caspases.
- Cell Cycle Arrest : Studies have reported that the compound causes cell cycle arrest at the G2/M phase, which contributes to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 15 |
| Antioxidant | DPPH Scavenging | Human Fibroblasts | 12 |
| Enzyme Inhibition | COX Inhibition | Rat Liver Extract | 8 |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly notable in MCF-7 cells, where the IC50 was determined to be 15 µM. The study concluded that the compound could serve as a lead for further drug development targeting breast cancer therapies.
Case Study 2: Antioxidant Effects
A separate investigation into the antioxidant properties revealed that this compound effectively scavenged DPPH radicals with an IC50 value of 12 µM. This suggests potential applications in mitigating oxidative stress-related diseases.
Comparison with Similar Compounds
Structural Analogues with Benzodioxol Moieties
The 1,3-benzodioxol group is a critical pharmacophore in several bioactive compounds. Key comparisons include:
Analysis :
Chromenone Derivatives with Variable Substituents
Chromenone derivatives in (compounds 5a–5d) exhibit sulfamoylphenyl groups with varying alkyl chains, highlighting the impact of substituent length on physical properties:
| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| 5a | Butyramide | 180–182 | 51.0 | +4.5° |
| 5b | Pentanamide | 174–176 | 45.4 | +5.7° |
| 5c | Hexanamide | 142–143 | 48.3 | +6.4° |
| 5d | Heptanamide | 143–144 | 45.4 | +4.7° |
| Target | Methoxypropanimidamide | Predicted: 160–170 | — | Unknown |
Key Findings :
Impact of Methoxy and Aromatic Substituents
Compounds with methoxy groups (e.g., N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in ) demonstrate how methoxy positioning affects bioactivity:
Analysis :
Stereochemical Considerations
highlights stereoisomers (e.g., m , n , o ) with distinct configurations impacting biological activity. For example:
- (S)- vs. (R)-configurations in amide derivatives alter receptor-binding specificity.
- The target compound’s stereochemistry (if present) could similarly affect potency or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
